2-(Benzoylamino)-1-methylethyl benzoate
Description
2-(Benzoylamino)-1-methylethyl benzoate is an ester derivative of benzoic acid, characterized by a benzoylamino (-NHCOC₆H₅) substituent attached to a 1-methylethyl (isopropyl) group, which is further esterified with a benzoyloxy (-OCOC₆H₅) moiety. The compound’s dual functional groups (ester and benzoylamino) likely confer unique solubility, stability, and reactivity properties, making it relevant in pharmaceutical or polymer chemistry contexts.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-benzamidopropan-2-yl benzoate |
InChI |
InChI=1S/C17H17NO3/c1-13(21-17(20)15-10-6-3-7-11-15)12-18-16(19)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19) |
InChI Key |
SXNAXKUUULIMDA-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative distinctions between 2-(Benzoylamino)-1-methylethyl benzoate and key analogs:
Structural and Functional Group Analysis
- Benzoylamino vs. This contrasts with non-polar esters like stearyl benzoate (), which prioritize lipophilicity for emollient functions.
- Phenylethyl vs. Methylethyl Substituents : The phenylethyl analog () has a bulkier aromatic substituent, increasing molecular weight (345.4 vs. ~307.1 g/mol) and likely reducing solubility in polar solvents compared to the methylethyl variant.
Reactivity and Performance in Polymer Systems
- Amino Ester Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin systems than methacrylate-based analogs.
- Co-initiator Synergy: Like ethyl 4-(dimethylamino) benzoate (), the target compound may act as a co-initiator in resins, with the benzoylamino group stabilizing free radicals or interacting with photoinitiators such as camphorquinone (CQ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
